4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine
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Overview
Description
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 6-ethoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 6-ethoxynaphthalene and morpholine.
Sulfonylation: The 6-ethoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 6-ethoxynaphthalen-2-sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with morpholine in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring in the presence of a base.
Major Products
Oxidation: Products include 6-ethoxynaphthalene-2-carboxylic acid or 6-ethoxynaphthalene-2-aldehyde.
Reduction: The major product is 4-[(6-ethoxynaphthalen-2-yl)thio]morpholine.
Substitution: Various substituted morpholine derivatives can be formed.
Scientific Research Applications
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethoxy group and morpholine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(6-methoxy-2-naphthalenyl)sulfonyl]morpholine: Similar structure with a methoxy group instead of an ethoxy group.
4-[(6-ethoxy-2-naphthalenyl)sulfonyl]piperidine: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine is unique due to the presence of both the ethoxy group and the morpholine ring, which can provide distinct chemical and biological properties compared to its analogs. The combination of these functional groups can result in enhanced binding affinity, specificity, and stability in various applications.
Properties
IUPAC Name |
4-(6-ethoxynaphthalen-2-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-5-3-14-12-16(6-4-13(14)11-15)22(18,19)17-7-9-20-10-8-17/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCXJNALGRMUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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